Nystose, a naturally occurring tetrasaccharide, belongs to the fructooligosaccharide (FOS) family. [] It is formed by a chain of fructose units (β-(2→1) linked) attached to a glucose molecule. [] Nystose is found naturally in various plants, including onions, garlic, yacon, Jerusalem artichoke, and asparagus. [, , , , ] It is commercially produced from sucrose by enzymatic reactions using fructosyltransferases. [, , , ]
Nystose is a naturally occurring oligosaccharide classified as a fructooligosaccharide. It consists of three fructose units linked to a glucose unit, making it a member of the family of carbohydrates known for their prebiotic properties. Nystose is primarily sourced from various plants, particularly those in the onion family, and is synthesized in significant quantities during the enzymatic conversion of sucrose. As a functional food ingredient, nystose is recognized for its potential health benefits, including promoting gut health and enhancing mineral absorption.
Nystose is classified under the broader category of fructooligosaccharides, which are oligosaccharides composed mainly of fructose units. It is specifically categorized as a trisaccharide due to its structure, which includes two fructose units and one glucose unit. The primary sources of nystose include:
The synthesis of nystose can be achieved through enzymatic methods involving the enzyme sucrose:sucrose 1-fructosyltransferase (SST), which catalyzes the transfer of fructosyl units from sucrose to form nystose. Additionally, glucosyltransfer methods using beta-D-glucose 1-phosphate as a donor have been employed to synthesize nystose from isokestose and other oligosaccharides.
Nystose has the chemical formula and features a molecular weight of approximately 504.43 g/mol. Its structure consists of three fructose units linked by β-(2→1) glycosidic bonds to a glucose unit.
Nystose participates in various biochemical reactions, primarily involving hydrolysis and fermentation processes:
The fermentation process can be monitored using chromatographic techniques such as high-performance liquid chromatography (HPLC) or ion chromatography to quantify nystose levels before and after fermentation.
Nystose acts primarily as a prebiotic, promoting the growth of beneficial bacteria in the gut. The mechanism involves:
Analytical methods such as HPLC and gas chromatography have been employed to assess the purity and concentration of nystose in various food products.
Nystose has several scientific uses:
Nystose (O-β-D-fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-β-D-fructofuranosyl α-D-glucopyranoside) is a tetrasaccharide with a defined glycosidic architecture. Its core structure comprises a terminal glucose unit linked via α-(1↔2)-bonding to a fructose molecule, followed by two additional fructose residues connected through consecutive β-(2→1) linkages. X-ray crystallography of nystose trihydrate reveals that all fructofuranose units adopt twist conformations, specifically between (^{3}\text{E}) and (^{4}\text{T}_{5}) configurations. This imparts a bent topology to the molecule, distinct from linear polysaccharide chains. The β-(2→1) bonds exhibit average bond lengths of 1.415 Å and bond angles of 116.5°—parameters that confer stability while allowing limited flexibility [6] [9].
The glycosidic oxygen atoms (O-glycosidic) and hydroxyl groups participate in an extensive hydrogen-bonding network. Key linkages include O2’–H⋯O6 (2.87 Å) and O1⋯H–O6 (1.92 Å), which stabilize the β-(2→1) connections. This network extends to water molecules in the crystal lattice, forming bridges like O4⋯H–O–W (2.76 Å), crucial for maintaining the three-dimensional structure [6] [9].
Table 1: Glycosidic Bond Parameters in Nystose
Bond Type | Bond Length (Å) | Bond Angle (°) | Hydrogen Bonds (Å) |
---|---|---|---|
β-(2→1) Fru-Fru | 1.415 | 116.5 | O2’–H⋯O6 (2.87) |
α-(1↔2) Glu-Fru | 1.423 | 114.2 | O1⋯H–O6 (1.92) |
Water-mediated | - | - | O4⋯H–O–W (2.76) |
Nystose diverges structurally from shorter-chain fructooligosaccharides due to its elongation pattern and linkage specificity. Unlike 1-kestose (GF2), which terminates at a trisaccharide, nystose (GF3) adds a third fructofuranose unit via β-(2→1) bonding. Neokestose, in contrast, features a β-(2→6) linkage between the initial fructose and glucose, positioning glucose internally rather than terminally. This results in distinct biochemical properties:
Table 2: Structural and Functional Comparison of Fructooligosaccharides
Compound | Structure | Glycosidic Linkages | Primary Enzymatic Producers | Bifidogenic Activity |
---|---|---|---|---|
Nystose | Glu-(α1↔2)-Fru-(β2-1)-Fru-(β2-1)-Fru | β-(2→1) | Inulosucrase (IS) | High (≥95%) |
1-Kestose | Glu-(α1↔2)-Fru-(β2-1)-Fru | β-(2→1) | Fructosyltransferase (Ffase) | Moderate (70–80%) |
Neokestose | Fru-(β2→6)-Glu-(α1↔2)-Fru | β-(2→6) | Penicillium oxalicum Ffase | Low (<60%) |
Computational studies using MM3 force-field simulations have mapped the potential energy surfaces of nystose, focusing on torsion angles φ (C1–O–C’2–C’1) and ψ (O–C’2–C’1–O’5) at glycosidic linkages. These calculations reveal three low-energy minima:
In the crystalline state (space group P2₁2₁2₁), nystose trihydrate molecules assemble into a hydrogen-bonded lattice dominated by O–H⋯O interactions. Key packing features include:
Table 3: Hydrogen Bond Metrics in Nystose Trihydrate Crystal
Donor | Acceptor | Distance (Å) | Angle (°) | Role in Packing |
---|---|---|---|---|
O2’–H | O6 | 2.87 | 158 | Intrachain β-(2→1) stabilization |
O4–H | W1 | 2.89 | 152 | Interchain water bridge |
W1 | O3 | 2.94 | 145 | Layer cohesion |
O7–H | W2 | 2.76 | 161 | Terminal fructose anchoring |
These packing forces induce measurable conformational distortions: the fructofuranose ring at the reducing end adopts a (^{3}\text{T}{4}) twist (θ = 28°), deviating from the solution-state (^{4}\text{T}{5}) form (θ = 35°). This underscores the role of supramolecular environment in modulating oligosaccharide conformation [6] [9].
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